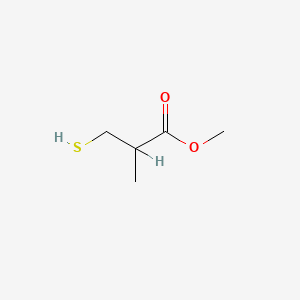

3-(Metiltio)butanoato de metilo

Descripción general

Descripción

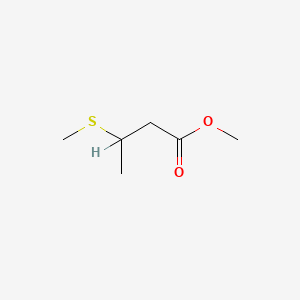

“Methyl 3-(methylthio)butanoate” belongs to the class of organic compounds known as fatty acid methyl esters . These are compounds containing a fatty acid that is esterified with a methyl group .

Molecular Structure Analysis

“Methyl 3-(methylthio)butanoate” has the molecular formula C6H12O2S . Its molecular weight is 148.223 Da . The structure of this compound includes a butanoate ester group and a methylthio group .

Physical and Chemical Properties Analysis

“Methyl 3-(methylthio)butanoate” has a density of 1.0±0.1 g/cm3, a boiling point of 193.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . Its molar refractivity is 39.6±0.3 cm3, and it has 2 hydrogen bond acceptors and 4 freely rotating bonds . The compound has a logP of 1.39 .

Aplicaciones Científicas De Investigación

Aditivo Alimentario

“3-(Metiltio)butanoato de metilo” es reconocido como un aditivo alimentario por el Comité Mixto FAO/OMS de Expertos en Aditivos Alimentarios (JECFA). Ha sido evaluado para su seguridad y se utiliza en la industria alimentaria .

Perfil de Sabor

Este compuesto tiene un perfil de sabor único y se utiliza en la industria del sabor. Se sabe que aporta un sabor salado a los productos alimenticios .

Compuesto Aromático en la Piña

“this compound” es uno de los compuestos aromáticos característicos que se encuentran en diferentes partes de la piña cayenne. Contribuye al aroma único y atractivo de esta fruta .

Investigación en el Aroma de la Fruta

Este compuesto se utiliza en investigaciones relacionadas con los volátiles aromáticos de las frutas. Es un factor vital para determinar los atributos de la fruta fresca y procesada .

Investigación sobre la Seguridad Química

“this compound” también se utiliza en la investigación sobre la seguridad química. Sus propiedades como la toxicidad aguda, la mutagenicidad y la inflamabilidad se estudian para las evaluaciones de seguridad .

Registro de Datos Químicos

Este compuesto está incluido en las bases de datos de registros químicos, como la que mantiene el Centro Nacional para el Avance de las Ciencias Traslacionales (NCATS). Estos registros se utilizan para diversas investigaciones científicas y propósitos regulatorios .

Safety and Hazards

“Methyl 3-(methylthio)butanoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, it should be washed off immediately with soap and plenty of water .

Mecanismo De Acción

Target of Action

“Methyl 3-(methylthio)butanoate” is primarily used as a flavouring agent . It is designed to interact with the olfactory receptors in the nose, which play a crucial role in the perception of taste and smell.

Biochemical Pathways

“Methyl 3-(methylthio)butanoate” is part of the class of organic compounds known as fatty acid methyl esters . These are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR’, where R=fatty aliphatic tail or organyl group and R’=methyl group

Análisis Bioquímico

Biochemical Properties

Methyl 3-(methylthio)butanoate plays a significant role in various biochemical reactions. It is involved in the metabolism of fatty acids and interacts with several enzymes and proteins. One of the key enzymes it interacts with is lipase, which catalyzes the hydrolysis of ester bonds in lipids, releasing free fatty acids and glycerol . Additionally, Methyl 3-(methylthio)butanoate can interact with thiol-containing proteins, forming thioester bonds that are crucial for various metabolic processes . These interactions highlight the compound’s importance in lipid metabolism and energy production.

Cellular Effects

Methyl 3-(methylthio)butanoate exerts various effects on different cell types and cellular processes. In adipocytes, it influences lipid storage and mobilization by modulating the activity of lipases and other enzymes involved in lipid metabolism . In hepatocytes, it affects cellular metabolism by altering the expression of genes involved in fatty acid oxidation and synthesis . Furthermore, Methyl 3-(methylthio)butanoate can impact cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis .

Molecular Mechanism

The molecular mechanism of action of Methyl 3-(methylthio)butanoate involves its interaction with various biomolecules. It can bind to specific receptors on the cell surface, triggering intracellular signaling cascades that regulate gene expression and enzyme activity . Additionally, Methyl 3-(methylthio)butanoate can act as an inhibitor or activator of certain enzymes, modulating their catalytic activity and influencing metabolic pathways . These molecular interactions are essential for the compound’s role in cellular metabolism and energy regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-(methylthio)butanoate can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that Methyl 3-(methylthio)butanoate can have sustained effects on cellular function, particularly in terms of lipid metabolism and energy production . Its stability and efficacy may decrease over extended periods, necessitating careful consideration of experimental conditions.

Dosage Effects in Animal Models

The effects of Methyl 3-(methylthio)butanoate in animal models are dose-dependent. At low doses, the compound can enhance lipid metabolism and improve energy balance . At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional benefits . These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

Methyl 3-(methylthio)butanoate is involved in several metabolic pathways, including fatty acid oxidation and synthesis . It interacts with enzymes such as acyl-CoA synthetase and acyl-CoA dehydrogenase, which are essential for the activation and oxidation of fatty acids . Additionally, the compound can influence metabolic flux by modulating the levels of key metabolites, such as acetyl-CoA and malonyl-CoA . These interactions highlight the compound’s role in regulating energy metabolism and lipid homeostasis.

Transport and Distribution

Within cells and tissues, Methyl 3-(methylthio)butanoate is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as fatty acid transport proteins (FATPs) and CD36 . Once inside the cell, the compound can bind to intracellular proteins, facilitating its localization to specific cellular compartments . The distribution of Methyl 3-(methylthio)butanoate within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

Methyl 3-(methylthio)butanoate exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be targeted to mitochondria, where it participates in fatty acid oxidation and energy production . Additionally, the compound can localize to lipid droplets, where it influences lipid storage and mobilization . Post-translational modifications, such as phosphorylation and acetylation, can also affect the subcellular localization and activity of Methyl 3-(methylthio)butanoate . These localization patterns are essential for the compound’s role in cellular metabolism and energy regulation.

Propiedades

IUPAC Name |

methyl 3-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-5(9-3)4-6(7)8-2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJHJUWCICDDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020132 | |

| Record name | Methyl 3-(methylthio)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet, cooked aroma | |

| Record name | Methyl 3-(methylthio)butanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1677/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | Methyl 3-(methylthio)butanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1677/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.029-1.033 | |

| Record name | Methyl 3-(methylthio)butanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1677/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

207983-28-6 | |

| Record name | Methyl 3-(methylthio)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207983-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(methylthio)butanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207983286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(methylthio)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-(METHYLTHIO)BUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM3BC6TPHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 3-(methylthio)butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-methoxyphenyl]-](/img/structure/B1614862.png)